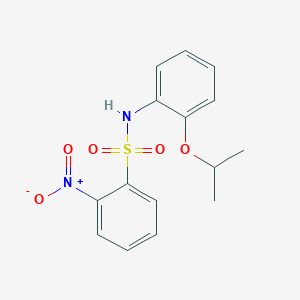

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide, also known as propoxur, is a carbamate pesticide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

Propoxur acts by irreversibly inactivating acetylcholinesterase . This inactivation prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The excess acetylcholine overstimulates the nerves, causing rapid knockdown of pests .

Biochemical Pathways

The action of propoxur affects the cholinergic pathway in the nervous system . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves. The downstream effects include convulsions and paralysis in insects, which can lead to their death .

Pharmacokinetics

Propoxur is rapidly absorbed and excreted in mammals following acute administration . It is hydrolyzable in alkaline media, indicating that its bioavailability may be influenced by the pH of the environment . The compound’s solubility in water is approximately 0.2% at 20°C, which may affect its distribution in the body .

Result of Action

The molecular effect of propoxur’s action is the inactivation of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells. In insects, this overstimulation leads to rapid knockdown, paralysis, and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propoxur. For instance, it rapidly breaks down in alkaline solution , suggesting that its stability and efficacy could be reduced in alkaline environments. Furthermore, it is highly toxic to many bird species and honeybees, and moderately to slightly toxic to fish and other aquatic species , indicating that its use must be carefully managed to minimize harm to non-target organisms.

Actividad Biológica

N-(2-Isopropoxyphenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitro group, which is known for its role in various biological activities. The presence of the sulfonamide moiety enhances its pharmacological profile by facilitating interactions with biological targets. Its chemical structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

Antiproliferative Activity

Recent studies have shown that compounds containing the nitrobenzenesulfonamide moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of nitrobenzenesulfonamides have been reported to induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The findings indicated:

- IC50 values were below 55 μM for several derivatives, indicating potent activity.

- Compounds induced phosphorylation of histone H2AX, suggesting the induction of DNA double-strand breaks as a mechanism of action .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic applications in conditions like glaucoma and cancer.

Inhibition Profile

A recent analysis demonstrated that related sulfonamide compounds exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, while showing lower activity against CA II (IC50 values from 1.55 to 3.92 μM). This selectivity is significant for minimizing side effects associated with non-selective inhibitors .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to increase annexin V-FITC positivity in MDA-MB-231 cells, indicating enhanced apoptosis .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties, which arise from the production of reactive intermediates that damage microbial DNA .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications at specific positions on the aromatic rings can significantly alter activity:

| Modification | Effect on Activity |

|---|---|

| Replacement of the sulfonyl group with a bioisosteric sulfonamide bridge | Decreased antiproliferative activity |

| Substitution patterns on the A-ring | Critical for maintaining antiproliferative potency |

These findings suggest that careful design and modification of the compound's structure can enhance its therapeutic potential while minimizing toxicity.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

N-(2-isopropoxyphenyl)-2-nitrobenzenesulfonamide has been identified as a potential anti-inflammatory agent. Similar compounds have been noted for their effectiveness in treating conditions such as arthritis, asthma, and other inflammation-related disorders. The compound's mechanism appears to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Prodrugs derived from sulfonamide compounds have shown promise in reducing inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. This compound may share similar properties, potentially effective against various bacterial strains and resistant pathogens. Studies on related compounds have demonstrated their ability to inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential applications in oncology. Sulfonamide-containing drugs have been linked to anticancer activities through mechanisms such as histone deacetylase inhibition, which can lead to altered gene expression and apoptosis in cancer cells . Furthermore, analogs of sulfonamides have been shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Laboratory Studies

Laboratory studies have demonstrated that sulfonamide derivatives can significantly reduce the viability of pathogenic microorganisms and cancer cells at specific concentrations. For example, one study reported a 50% inhibitory concentration (IC50) for related compounds against MRSA at low micromolar concentrations .

Data Summary Table

Propiedades

IUPAC Name |

2-nitro-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-11(2)22-14-9-5-3-7-12(14)16-23(20,21)15-10-6-4-8-13(15)17(18)19/h3-11,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHILBRRLZPQENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.